Carmoisine
Overview
Description
Scientific Research Applications
Azorubine has a wide range of scientific research applications:
In Vivo
Carmoisine has been used as a model molecule for studying the effects of food additives on the body. For example, it has been used to study the effects of food additives on the absorption of nutrients in the gastrointestinal tract. It has also been used to study the effects of food additives on the immune system, as well as to study the effects of food additives on metabolic processes.
In Vitro
Carmoisine has also been used in a variety of in vitro studies. It has been used to study the effects of food additives on cell cultures, as well as to study the effects of food additives on the growth of bacteria. Additionally, this compound has been used to study the effects of food additives on the activity of enzymes and other proteins.
Mechanism of Action
Azorubine exerts its effects primarily through its interaction with light, which results in the absorption and reflection of specific wavelengths, giving it its characteristic red color . The molecular targets and pathways involved in its biological activity include interactions with proteins and other biomolecules, which can affect their function and stability .
Biological Activity
Carmoisine has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory activities. Additionally, this compound has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Salmonella enterica.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other proteins in the body. Additionally, this compound has been found to affect the absorption of nutrients in the gastrointestinal tract, as well as to affect the activity of the immune system.
Advantages and Limitations for Lab Experiments
Carmoisine has a number of advantages as a model molecule for laboratory experiments. It is a relatively inexpensive and easy to obtain dye, and it is highly soluble in water, which makes it ideal for use in a variety of experiments. Additionally, this compound has a range of biological activities, which makes it an ideal molecule for studying the effects of food additives on the body. However, this compound also has some limitations for laboratory experiments. Its effects on the body are not fully understood, and its effects on the absorption of nutrients in the gastrointestinal tract have not been fully studied.
Future Directions
The future of carmoisine research is likely to focus on further understanding its effects on the body, as well as exploring its potential applications in the food industry. Additionally, further research is likely to focus on understanding the effects of this compound on the absorption of nutrients in the gastrointestinal tract, as well as its effects on the activity of enzymes and other proteins. Additionally, further research is likely to focus on exploring the potential applications of this compound in the pharmaceutical industry, as well as exploring its potential as a therapeutic agent. Finally, further research is likely to focus on understanding the potential toxicity of this compound, as well as exploring its potential applications in the cosmetic industry.
Safety and Hazards
Carmoisine is safe in complete feed for cats and dogs at up to about 200 mg/kg dry matter . In the absence of any information, the substance should be considered as potentially harmful by skin, eye, or inhalation exposure . Some studies have linked this compound to hyperactivity and behavioral problems in children .
Biochemical Analysis
Biochemical Properties
Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Azorubine is synthesized through a coupling reaction between a diazonium salt and a coupling component, specifically 4-hydroxy-1-naphthalene sulphonic acid (Neville-Winter acid) . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate . Industrial production methods often utilize large-scale reactors and continuous processing techniques to produce azorubine efficiently .
Chemical Reactions Analysis
Azorubine undergoes various chemical reactions, including:
Reduction: The azo group in azorubine can be reduced to form amines.
Substitution: Azorubine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Azorubine is similar to other azo dyes such as tartrazine, sunset yellow, and allura red . it is unique in its specific shade of red and its stability under various conditions . Compared to these similar compounds, azorubine is often preferred for applications requiring a stable and vibrant red color .
Similar compounds include:
- Tartrazine (E102)
- Sunset Yellow (E110)
- Allura Red (E129)
Azorubine’s unique properties make it a valuable compound in various industries, particularly where color stability and vibrancy are essential .
Properties
{ "Design of the Synthesis Pathway": "Carmoisine can be synthesized through a diazotization reaction followed by coupling with a naphthol derivative.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Naphthol" ], "Reaction": [ "Dissolve 10g of sulfanilic acid in 50 mL of hydrochloric acid and cool the solution to 0°C.", "Add a solution of 6.5g of sodium nitrite in 20 mL of water to the sulfanilic acid solution while stirring.", "Maintain the temperature of the reaction mixture at 0°C for 15 minutes.", "Add a solution of 7.5g of naphthol in 50 mL of sodium hydroxide to the diazonium salt solution while stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate to obtain Carmoisine." ] } | |
3567-69-9 | |
Molecular Formula |
C20H14N2NaO7S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
QAHMZUBODWTHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |
Color/Form |
REDDISH-BROWN CRYSTALS |
melting_point |
greater than 572 °F (NTP, 1992) |
3567-69-9 | |
physical_description |
Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |
Related CAS |
13613-55-3 (Parent) |
solubility |
50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |
synonyms |
C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.